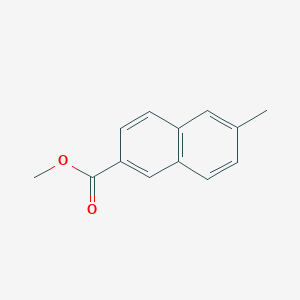

Methyl 6-methyl-2-naphthoate

Description

Methyl 6-methyl-2-naphthoate (CAS: 5774-08-3) is an ester derivative of 6-methyl-2-naphthoic acid. Its molecular formula is C₁₃H₁₂O₂, consisting of a naphthalene ring substituted with a methyl group at position 6 and a methoxycarbonyl group at position 2. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and polymer chemistry . It is often synthesized via esterification of 6-methyl-2-naphthoic acid or through substitution reactions on pre-functionalized naphthalene derivatives.

Properties

IUPAC Name |

methyl 6-methylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-3-4-11-8-12(13(14)15-2)6-5-10(11)7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXAEINYNSCHFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-2-naphthoate typically involves the esterification of 6-methyl-2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding naphthoic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The methyl group at the sixth position can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 6-methyl-2-naphthoic acid.

Reduction: 6-methyl-2-naphthylmethanol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Synthesis and Intermediates

Methyl 6-methyl-2-naphthoate serves as a valuable intermediate in organic synthesis. It is utilized in the production of various derivatives that have pharmaceutical and agricultural applications. For instance, it can be transformed into compounds such as 6-vinyl-2-naphthalencarbaldehyde and other naphthalene derivatives that exhibit biological activity .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Esterification : Reacting 6-methyl-2-naphthoic acid with methanol in the presence of an acid catalyst.

- Bromination : The compound can also be brominated to yield methyl 6-bromo-2-naphthoate, which is subsequently used to generate other functionalized naphthalene derivatives .

Pharmaceutical Applications

This compound has been investigated for its potential use in drug development. Its derivatives have shown promise in various therapeutic areas due to their biological activities.

Antimicrobial Activity

Research indicates that certain derivatives possess antimicrobial properties. For example, studies have demonstrated that modifications of the naphthoate structure can enhance antibacterial efficacy against Gram-positive bacteria .

Anti-inflammatory Properties

Compounds derived from this compound have also been explored for their anti-inflammatory effects. These compounds may inhibit specific pathways involved in inflammatory responses, making them candidates for developing new anti-inflammatory drugs .

Agricultural Applications

In agriculture, this compound is being studied for its role as a potential pesticide or herbicide. Its derivatives can exhibit phytotoxicity against certain weeds while being less harmful to crops.

Herbicidal Activity

Certain formulations containing this compound have been tested for their ability to control weed growth effectively. Field trials have shown promising results in reducing weed populations while maintaining crop yields .

Material Science Applications

The compound is also relevant in material science, particularly in the development of polymers and coatings.

Polymerization

This compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its naphthalene structure contributes to increased rigidity and thermal resistance in polymer composites .

Fluorescent Materials

Research has explored the use of this compound as a chromophore in fluorescent materials. Its photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2-naphthoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Properties

Biological Activity

Methyl 6-methyl-2-naphthoate (CAS No. 6162-30-7) is an organic compound belonging to the naphthoate family, characterized by its naphthalene core substituted with a methyl ester group. This compound has garnered attention due to its potential biological activities, making it a subject of various research studies. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₂O₂

- Molecular Weight : 200.23 g/mol

- Boiling Point : Not specified

- Hazard Classification : Warning (H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation) .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted on several naphthoate derivatives showed that compounds with structural similarities to this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

In a pharmacological study, this compound was evaluated for its anti-inflammatory properties. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. This effect was attributed to the modulation of NF-κB signaling pathways, which are crucial in the inflammatory response .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It was found to scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related cellular damage. This property may be beneficial in preventing diseases linked to oxidative stress, including cancer and neurodegenerative disorders .

Case Studies

-

Antimicrobial Efficacy Study :

A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, highlighting its potential as a natural antimicrobial agent . -

Anti-inflammatory Mechanism Investigation :

In vitro experiments demonstrated that treatment with this compound reduced TNF-alpha levels in activated macrophages by approximately 40%. This reduction correlates with decreased expression of COX-2 and iNOS, suggesting a significant anti-inflammatory mechanism . -

Oxidative Stress Model :

In a model simulating oxidative stress in neuronal cells, administration of this compound resulted in a marked decrease in reactive oxygen species (ROS) levels compared to untreated controls. This suggests that the compound may have neuroprotective properties .

Comparison with Related Compounds

| Compound Name | Molecular Formula | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|---|

| This compound | C₁₃H₁₂O₂ | Moderate | Significant | High |

| Methyl 6-bromo-2-naphthoate | C₁₂H₉BrO₂ | High | Moderate | Moderate |

| Methyl 6-methoxy-2-naphthoate | C₁₃H₁₂O₃ | Low | High | High |

Q & A

Q. What are the recommended synthetic routes for Methyl 6-methyl-2-naphthoate, and how can reaction efficiency be optimized?

this compound can be synthesized via esterification of 6-methyl-2-naphthoic acid using methanol under acidic catalysis. To optimize yields, consider controlling reaction temperature (80–100°C) and using dehydrating agents like thionyl chloride. Alternative pathways, such as halogenation followed by nucleophilic substitution (e.g., aromatic Finkelstein reactions for brominated analogs), may offer selectivity advantages . Characterization via HPLC and NMR ensures purity and structural confirmation.

Q. What analytical techniques are most effective for characterizing this compound in complex matrices?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, particularly and ) are critical for structural elucidation. For quantification in environmental or biological samples, combine gas chromatography-mass spectrometry (GC-MS) with solid-phase extraction (SPE) to address matrix interference. Differential scanning calorimetry (DSC) can assess thermal stability, with a reported melting point range of 270–290°C for related naphthoate esters .

Q. How should this compound be handled and stored to ensure stability?

Store in airtight containers under inert gas (e.g., nitrogen) at 4°C to prevent hydrolysis. Avoid prolonged exposure to light, humidity, or acidic/basic conditions. Personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats, is mandatory during handling. Ventilated fume hoods are required for powder dispersion to mitigate inhalation risks .

Advanced Research Questions

Q. How can researchers design robust toxicological studies for this compound, considering interspecies variability?

Follow the 8-step framework from the Toxicological Profile for Naphthalene Derivatives: (1) Define exposure routes (oral, dermal, inhalation), (2) Select model organisms (rodents for acute toxicity; zebrafish for developmental effects), (3) Use dose-response curves with NOAEL/LOAEL thresholds, and (4) Apply confidence ratings (High/Moderate/Low) to assess bias risk in existing data . Include metabolomic profiling to identify species-specific metabolic pathways (e.g., cytochrome P450 activation).

Q. What methodologies are recommended for assessing environmental persistence and bioaccumulation potential?

Conduct OECD 307 guideline studies to evaluate soil half-life under aerobic conditions. For bioaccumulation, use log (octanol-water partition coefficient) predictions via computational models (e.g., EPI Suite). Environmental monitoring in air/water/soil should employ GC-MS with isotopic labeling to track degradation products. Note that methylnaphthalenes exhibit moderate mobility in groundwater due to low solubility (~1–5 mg/L) .

Q. How can contradictory data on this compound’s genotoxicity be resolved?

Apply systematic review protocols: (1) Stratify studies by assay type (Ames test vs. micronucleus), (2) Evaluate metabolic activation conditions (e.g., S9 liver fractions), and (3) Use the Level of Evidence framework to weight high-confidence in vitro/in vivo data. Conflicting results may arise from impurity interference; thus, replicate experiments with HPLC-purified samples .

Q. What advanced techniques are used to study metabolic pathways and enzyme interactions?

Use -labeled this compound in tracer studies with liver microsomes to identify phase I/II metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with enzyme inhibition assays (e.g., CYP2E1-specific inhibitors) can map metabolic networks. For genomic impact, RNA-seq analysis of exposed cell lines reveals transcriptional changes linked to oxidative stress .

Q. How can biomonitoring studies be structured to assess occupational exposure risks?

Collect pre- and post-shift urine samples from workers to measure hydroxylated metabolites (e.g., 6-hydroxynaphthoic acid). Pair with air sampling (NIOSH Method 5515) to correlate internal dose with ambient concentrations. Statistical models (e.g., linear mixed-effects) should account for covariates like PPE usage and ventilation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.